molecular formula C9H15N5O2 B1250156 Heteromine G

Heteromine G

Cat. No. B1250156
M. Wt: 225.25 g/mol
InChI Key: AYPVLECRVLOFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heteromine G is a natural product found in Heterostemma brownii with data available.

Scientific Research Applications

G-Protein-Coupled Receptor Oligomerization

Research has established that G protein-coupled receptor (GPCR) oligomerization, including homo- and heteromerization, is a general phenomenon. Heteromerization of these receptors results in unique biochemical characteristics different from individual components. These properties include allosteric modulations, changes in ligand recognition, G protein-coupling, and trafficking. This understanding is crucial in drug development, targeting receptor heteromers in conditions like basal ganglia disorders, schizophrenia, drug addiction, and pain (Ferré & Franco, 2010).

Heterogeneous Photocatalytic Nanomaterials

Graphitic carbon nitride-based heterojunction photoactive nanocomposites have shown great promise in environmental remediation and solar energy storage. These materials exhibit excellent physical, optical, and electrical properties, making them suitable for applications like photocatalytic treatment of persistent organic pollutants and water splitting for H2 evolution (Huang et al., 2018).

Nitrogen/Carbon Structures in Energy and Sustainability

Nitrogen doping in carbon structures is an effective way to tailor material properties for various applications in energy and environmental fields. This includes energy production and storage, sustainability, and medical uses. The integration of nitrogen heteroatoms in nanostructured carbon materials has made significant progress and is a key area of current research (Wood, O'Hayre, & Pylypenko, 2014).

Synthesis of Heterocyclic Compounds

The transition metal-mediated synthesis of monocyclic aromatic heterocycles represents a major research endeavor in modern synthetic organic chemistry. These heterocycles are crucial in the development of drugs, agrochemicals, and high-value polymeric materials. Recent methodologies aim at greater molecular complexity and better functional group compatibilities (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013).

Receptor/Receptor Interactions in Neurons

Intramembrane receptor/receptor interactions among G protein-coupled receptors, including heteromerization, are central to various physiological functions such as synaptic transmission, hormone actions, and cell differentiation. Understanding these interactions is vital for insights into diseases like Parkinson's disease, schizophrenia, and drug dependence (Agnati et al., 2003).

properties

Product Name

Heteromine G

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N-[4-methoxy-2,6-bis(methylamino)pyrimidin-5-yl]-N-methylformamide

InChI

InChI=1S/C9H15N5O2/c1-10-7-6(14(3)5-15)8(16-4)13-9(11-2)12-7/h5H,1-4H3,(H2,10,11,12,13)

InChI Key

AYPVLECRVLOFKA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC(=N1)NC)OC)N(C)C=O

synonyms

heteromine G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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